N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted methylphenyl group and a nitropyrazolyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide typically involves a multi-step process:
Formation of 4-bromo-2-methylaniline: This can be achieved by bromination of 2-methylaniline using bromine in the presence of a suitable solvent like acetic acid.
Synthesis of 4-nitropyrazole: This involves the nitration of pyrazole using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves the coupling of 4-bromo-2-methylaniline with 4-nitropyrazole in the presence of acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N-(4-amino-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide.
Substitution: Formation of N-(4-substituted-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide.
Hydrolysis: Formation of 4-bromo-2-methylbenzoic acid and 4-nitropyrazole.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes essential for bacterial survival. In the context of anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide
- N-(4-bromo-2-methylphenyl)-2-(4-aminopyrazol-1-yl)acetamide
- N-(4-bromo-2-methylphenyl)-2-(4-nitroimidazol-1-yl)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide is unique due to the presence of both a bromo-substituted methylphenyl group and a nitropyrazolyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-nitropyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-4-9(13)2-3-11(8)15-12(18)7-16-6-10(5-14-16)17(19)20/h2-6H,7H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWWUHSFMOPQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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